molecular formula C8H10N2O3 B120398 (3,5-Dimethyl-4-nitropyridin-2-yl)methanol CAS No. 149082-03-1

(3,5-Dimethyl-4-nitropyridin-2-yl)methanol

Cat. No. B120398
M. Wt: 182.18 g/mol
InChI Key: KBCDOXSSYLFMHH-UHFFFAOYSA-N
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Patent
US06303787B1

Procedure details

151.3 gms (1.4833 mole) of acetic anhydride was added at 45-50° C. to a mixture of 90.0 gm (o.4595 moles) of 4-nitro-2,3,5-trimethylpyridine-N-oxide of formula-IV and 45.0 gms of acetic acid and heated to 85° C. and maintained at the temperature at 85-90° C. for 4 hrs. 75 ml of methanol was added to the reaction mixture at room temperature and distilled off acetic acid and methanol at temperature of 60-65° C. under vacuum to get an oil. 40% Sodium hydroxide solution (240 g) was added to the cooled oil at 0-5°°C. and stirred for 4 hrs. The crude product was obtained by extraction of the reaction mass with methylene chloride and distillation of the solvent. Pure 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine of formula-II was obtained by re-crystallization of the crude material in toluene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
151.3 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[N+:8]([C:11]1[C:16](C)=[CH:15][N+:14]([O-])=[C:13](C)[C:12]=1[CH3:20])([O-:10])=[O:9].C(O)(=O)C.[OH-].[Na+]>C1(C)C=CC=CC=1.C(Cl)Cl.CO>[OH:7][CH2:5][C:6]1[C:16]([CH3:15])=[C:11]([N+:8]([O-:10])=[O:9])[C:12]([CH3:20])=[CH:13][N:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
151.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
90 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=[N+](C=C1C)[O-])C)C
Name
Quantity
45 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
240 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
and stirred for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at the temperature at 85-90° C. for 4 hrs
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
distilled off acetic acid and methanol at temperature of 60-65° C. under vacuum
CUSTOM
Type
CUSTOM
Details
to get an oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC1=NC=C(C(=C1C)[N+](=O)[O-])C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.